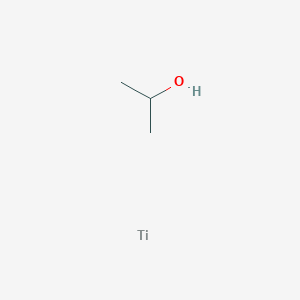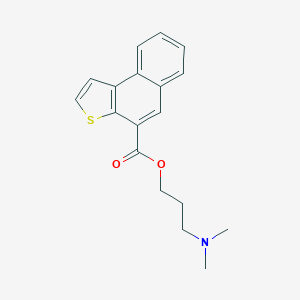
m-Ethynylstyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M-Ethynylstyrene, also known as 4-ethynylstyrene, is a chemical compound that belongs to the group of styrenes. It is a colorless liquid with a molecular formula of C10H8. m-Ethynylstyrene has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of m-Ethynylstyrene is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes involved in cell division. This leads to the arrest of cell growth and ultimately, cell death.
Biochemische Und Physiologische Effekte
Studies have shown that m-Ethynylstyrene has potent anticancer properties. It has been shown to induce apoptosis in cancer cells, which leads to their death. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition to its anticancer properties, m-Ethynylstyrene has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of m-Ethynylstyrene is its ease of synthesis. It can be synthesized using simple and cost-effective methods. Additionally, it has a wide range of potential applications in various fields. However, one of the limitations of m-Ethynylstyrene is its instability. It is prone to degradation in the presence of air and light, which can affect its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on m-Ethynylstyrene. One potential area of research is the development of new methods for its synthesis. This could involve the use of new catalysts or reaction conditions to improve the yield and purity of the compound. Another area of research is the exploration of its potential applications in the field of medicine. This could involve the development of new anticancer drugs or the study of its effects on other diseases. Finally, further research is needed to fully understand the mechanism of action of m-Ethynylstyrene and its effects on the human body.
Synthesemethoden
The synthesis of m-Ethynylstyrene can be achieved through various methods, including the Sonogashira coupling reaction, Heck reaction, and the Suzuki-Miyaura coupling reaction. Among these, the Sonogashira coupling reaction is the most commonly used method. In this method, aryl halides are reacted with terminal alkynes in the presence of a palladium catalyst, which leads to the formation of m-Ethynylstyrene.
Wissenschaftliche Forschungsanwendungen
M-Ethynylstyrene has been the focus of extensive research due to its potential applications in various fields. In the field of materials science, it has been used as a monomer for the synthesis of various polymers. It has also been used in the synthesis of liquid crystals, which have potential applications in the display industry. In the field of medicinal chemistry, m-Ethynylstyrene has been studied for its potential anticancer properties.
Eigenschaften
CAS-Nummer |
114292-48-7 |
|---|---|
Produktname |
m-Ethynylstyrene |
Molekularformel |
C10H8 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
1-ethenyl-3-ethynylbenzene |
InChI |
InChI=1S/C10H8/c1-3-9-6-5-7-10(4-2)8-9/h1,4-8H,2H2 |
InChI-Schlüssel |
SOCMFKKFIYSHNR-UHFFFAOYSA-N |
SMILES |
C=CC1=CC(=CC=C1)C#C |
Kanonische SMILES |
C=CC1=CC(=CC=C1)C#C |
Synonyme |
Benzene, 1-ethenyl-3-ethynyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




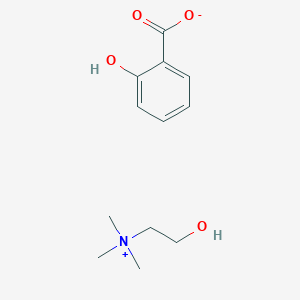
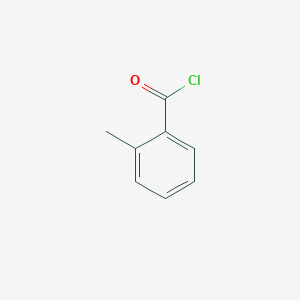
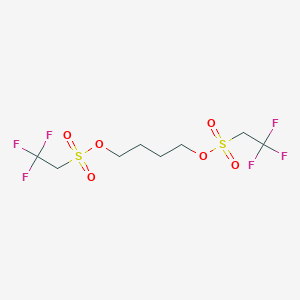
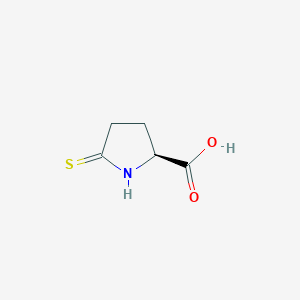
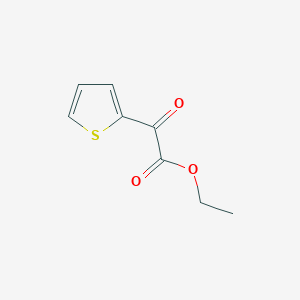
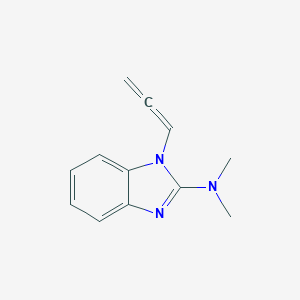
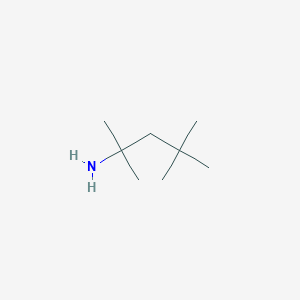
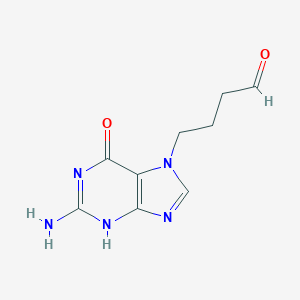
![[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44044.png)
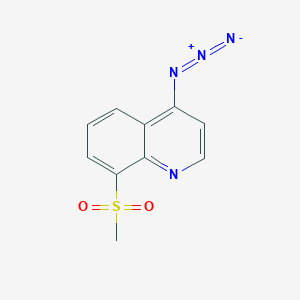
![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)
